Bis(2-ethylhexyl) Malate (DOM): A Technical Whitepaper on Molecular Dynamics, Interfacial Properties, and Mechanochemical Applications
Bis(2-ethylhexyl) Malate (DOM): A Technical Whitepaper on Molecular Dynamics, Interfacial Properties, and Mechanochemical Applications
Executive Summary
Bis(2-ethylhexyl) malate, commonly referred to as di(2-ethylhexyl) malate or DOM, is a highly versatile branched diester synthesized from malic acid and 2-ethylhexanol. Originally developed as a premium emollient and pigment dispersant for cosmetic and pharmaceutical formulations, recent advancements have unveiled its exceptional utility as a mechanochemical catalyst in advanced tribology. This whitepaper provides an in-depth analysis of DOM’s physico-chemical properties, the causality behind its interfacial behavior, and self-validating experimental protocols for evaluating its performance in drug delivery and boundary lubrication.
Molecular Architecture & Chemical Identity
The unique physical properties of DOM are fundamentally dictated by its molecular architecture. The molecule consists of a polar malic acid core—retaining a free hydroxyl (-OH) group—flanked by two bulky, branched 2-ethylhexyl aliphatic chains[1].
Causality of Branching: In linear alkyl esters, molecules can pack tightly into crystalline lattices, leading to high freezing points and solid states at room temperature. The ethyl branching at the second carbon of the hexyl chains in DOM introduces significant steric hindrance. This structural disruption prevents close intermolecular packing, resulting in a high free volume within the liquid. Consequently, DOM maintains an exceptionally low freeze point, acts as a cloud point depressant, and remains a highly mobile, low-viscosity liquid even at sub-zero temperatures[2].
Table 1: Physico-Chemical Properties of Bis(2-ethylhexyl) Malate
| Property | Value / Description | Reference |
| Chemical Name | Bis(2-ethylhexyl) malate | [3] |
| CAS Number | 56235-92-8 | [3] |
| Molecular Formula | C₂₀H₃₈O₅ | [4] |
| Molecular Weight | 358.52 g/mol | [4] |
| Appearance | Clear, colorless to slightly yellow liquid | [5] |
| Specific Gravity (@ 25°C) | 0.850 – 0.908 | [6],[5] |
| Refractive Index | 1.4345 – 1.462 | [6],[5] |
| Boiling Point | > 200 °C (Experimental) / 388.7 °C (Estimated) | [4],[6] |
| Water Solubility | ~0.297 mg/L (Insoluble in water) | [4] |
| Vapor Pressure (@ 25°C) | 3.63 × 10⁻⁷ mm Hg | [4] |
| Log Kow (Octanol-Water) | 5.59 (Estimated) | [4] |
Interfacial Dynamics & Emollient Causality
In pharmaceutical and personal care formulations, DOM is prized for its substantive emolliency and low dynamic surface tension[2],[1].
Mechanism of Action: The amphiphilic nature of DOM—driven by its hydrophilic hydroxyl/ester core and hydrophobic branched tails—forces the molecule to rapidly migrate to oil-water or air-water interfaces. Because the branched chains prevent rigid packing at the interface, the interfacial film remains highly fluid. This rapid migration lowers the dynamic surface tension, which is critical for formulations that undergo high-shear application (e.g., spraying or rapid spreading on the skin). This structural fluidity allows DOM to wet biological substrates (like the stratum corneum) rapidly, offering a non-greasy, highly permeable delivery vehicle for active pharmaceutical ingredients (APIs)[1],[5].
Mechanochemical Reactivity & Tribological Applications
Beyond topical formulations, DOM has emerged as a groundbreaking "green" anti-friction and anti-wear additive for mechanical systems, capable of replacing environmentally harmful sulfur- and phosphorus-based additives (like ZDDP)[7],[8].
The Mechanochemical Pathway: Under extreme boundary lubrication conditions (high pressure and shear), the ester bonds of DOM undergo mechanochemical cleavage, generating highly reactive carbon radicals. Simultaneously, the friction exposes nascent iron (Fe) single atoms from the wearing steel surface. These Fe atoms act as in-situ catalysts, stabilizing the carbon radicals and promoting their recombination into a 30 nm thick 2D graphitic carbon layer (tribofilm). This graphitic layer provides an ultra-low shear stress interface, reducing friction by over 50% and wear by factors of 5 to 7[7],[8].
Mechanochemical evolution of DOM into a graphitic tribofilm.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in physical causality, ensuring that false positives are systematically eliminated.
Standardized workflow for evaluating DOM physical and tribological properties.
Protocol 1: Ball-on-Disc Tribometry & Mechanochemical Validation
Objective: Quantify the anti-wear properties of DOM and validate the formation of a graphitic tribofilm[7].
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Sample Preparation: Blend 1.0 wt% DOM into a polyalphaolefin (PAO) base oil using magnetic stirring at 60°C for 30 minutes. Control Group: Neat PAO base oil.
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Tribological Testing: Mount a steel ball (e.g., AISI 52100) and steel disc in a ball-on-disc tribometer. Apply a contact pressure of 1.5 GPa. Causality: High boundary pressure is strictly required to overcome the activation energy barrier for the mechanochemical cleavage of DOM's ester bonds.
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Friction Monitoring: Run the test at 0.1 m/s sliding speed for 60 minutes, recording the Coefficient of Friction (COF) continuously.
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Self-Validating Orthogonal Step (Raman Spectroscopy): Remove the steel disc and wash thoroughly with hexane to remove residual liquid oil. Analyze the wear track using Raman spectroscopy.
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Validation Logic: The protocol self-validates the chemical mechanism. If friction reduction is purely hydrodynamic, no solid film will remain. The detection of a D-band (~1350 cm⁻¹) and G-band (~1580 cm⁻¹) explicitly proves that DOM decomposed and catalyzed into a solid 2D graphitic carbon layer[8].
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Protocol 2: Dynamic Spreadability & Wetting Kinetics
Objective: Evaluate the interfacial dynamics of DOM for use in topical drug delivery and cosmetics[2].
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Substrate Preparation: Utilize a standardized synthetic skin surface (e.g., Bioskin) calibrated to mimic the topography and surface energy of human stratum corneum.
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Droplet Deposition: Using an automated microsyringe, dispense a precise 5 µL droplet of DOM onto the substrate. Control Group: Isopropyl myristate (IPM), an industry-standard emollient[5].
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Contact Angle Goniometry: Capture high-speed video (60 fps) of the droplet spreading over a 120-second window.
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Self-Validating Data Synthesis: Calculate the spreading area ( mm2 ) as a function of time.
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Validation Logic: The system calibrates itself against the known wetting kinetics of IPM. If the IPM control matches established literature baselines, the superior or equivalent asymptotic contact angle of DOM is validated, proving that its branched steric profile successfully drives rapid interfacial fluidization[5].
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Sources
- 1. EP1095988A2 - Malic acid diester surfactants - Google Patents [patents.google.com]
- 2. Emulsifiers, Solubilizers & Dispersants - Functionals - Cosmetic Ingredients - ALZO International Inc. - Knowde [knowde.com]
- 3. Page loading... [guidechem.com]
- 4. EPI System Information for dioctyl malate 56235-92-8 [thegoodscentscompany.com]
- 5. scribd.com [scribd.com]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
